
4-Aminopiperidine-2,6-dione hydrochloride
Overview
Description
4-Aminopiperidine-2,6-dione hydrochloride is a piperidine-derived compound characterized by a six-membered ring containing two ketone groups and an amino group at the 4-position. Its molecular formula is C₅H₉ClN₂O₂, with a molecular weight of 164.59 g/mol (CAS: 1957235-82-3). This compound is structurally notable for its ability to engage in hydrogen bonding and dipole interactions due to the amino and carbonyl groups, which influence its reactivity in nucleophilic substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopiperidine-2,6-dione hydrochloride typically involves the reaction of L-glutamine with carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to yield Cbz-aminoglutarimide. This intermediate is then subjected to further reactions to obtain the final product .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using a 4-liter reactor equipped with a reflux condenser and a mechanical stirrer. The process involves the reaction of 3-aminopiperidine-1,6-dione hydrochloride with methyl 2-(bromomethyl)-3-nitrobenzoate in the presence of potassium carbonate (K2CO3) to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Aminopiperidine-2,6-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in medicinal chemistry and organic synthesis .
Scientific Research Applications
4-Aminopiperidine-2,6-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the biosynthesis of microbial pigments like indigoidine.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminopiperidine-2,6-dione hydrochloride involves its interaction with molecular targets such as cereblon, a protein that plays a crucial role in the ubiquitination and degradation of specific proteins. This interaction leads to the modulation of various cellular pathways, including the inhibition of tumor necrosis factor (TNF) and interleukin-6 (IL-6) production, as well as the stimulation of T cells and natural killer (NK) cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 4-aminopiperidine-2,6-dione hydrochloride and related piperidine/piperazine derivatives:
* Benzetimide HCl shares a CAS with 3-aminopiperidine-2,6-dione HCl due to database overlaps.
Key Structural and Functional Differences
Substitution Position: The 4-amino group in 4-aminopiperidine-2,6-dione HCl introduces steric and electronic effects distinct from the 3-amino isomer. The 3-amino variant is more prevalent in PROTACs due to optimal spatial alignment with cereblon (CRBN), a key E3 ligase. Piperazine-2,6-dione HCl lacks an amino group, reducing hydrogen-bonding capacity compared to aminopiperidine derivatives.
Synthetic Accessibility: 3-Aminopiperidine-2,6-dione HCl is synthesized efficiently (e.g., 96% yield via AcOH/KOAc reflux), while 4-aminopiperidine-2,6-dione HCl lacks robust synthetic protocols. Dexrazoxane HCl requires industrial-scale processes due to its complex stereochemistry.
Biological Activity: 3-Aminopiperidine-2,6-dione HCl is critical in PROTACs for degrading disease-causing proteins (e.g., BRD4). Dexrazoxane HCl prevents anthracycline-induced cardiotoxicity by chelating iron.
Safety Profiles: 3-Aminopiperidine-2,6-dione HCl has well-documented lab safety protocols, whereas 4-aminopiperidine-2,6-dione HCl lacks toxicological data. Benzetimide HCl’s anticholinergic activity suggests CNS-related toxicity risks.
Research Findings and Mechanistic Insights
- PROTAC Applications: 3-Aminopiperidine-2,6-dione HCl forms the CRBN-binding moiety in PROTACs like lenalidomide derivatives. Its 3-amino group enables hydrogen bonding with CRBN’s Trp380 residue, a interaction absent in the 4-amino isomer.
- Solubility and Reactivity: Piperazine-2,6-dione HCl exhibits lower solubility in polar solvents compared to aminopiperidine derivatives, limiting its use in aqueous reactions.
Thermodynamic Stability : Dexrazoxane HCl’s piperazine-dione core enhances metabolic stability, enabling prolonged therapeutic effects.
Biological Activity
4-Aminopiperidine-2,6-dione hydrochloride (CAS: 1957235-82-3) is a synthetic compound with notable biological activities, particularly in the field of cancer research. Its structure features a piperidine ring with two carbonyl groups and an amine group, contributing to its pharmacological properties. This article delves into the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and relevant research findings.
- Chemical Formula : C₅H₉ClN₂O₂
- Molecular Weight : 164.59 g/mol
- IUPAC Name : this compound
- Purity : 97% .
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Inhibition of DNA Synthesis : The compound has been shown to inhibit the enzyme benzoate, which is crucial for DNA synthesis in cancer cells. This inhibition hampers cellular proliferation and tumor growth .
- Antiangiogenic Properties : It may also possess antiangiogenic effects, meaning it can prevent the formation of new blood vessels that tumors require for growth .
- Cytokine Modulation : Studies suggest that this compound can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), which plays a role in cancer cell survival and proliferation .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines:
Cell Line | IC50 (µg/mL) | Comparison with Thalidomide (IC50) |
---|---|---|
HepG-2 | 2.03 ± 0.11 | 5.55 times more active |
PC3 | 2.51 ± 0.20 | 5.81 times more active |
MCF-7 | 0.82 ± 0.02 | 20.82 times more active |
These results indicate that the compound exhibits significantly higher potency compared to thalidomide, a known anticancer agent .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- In Vitro Studies : A study demonstrated that the compound induced apoptosis in cancer cells and caused cell cycle arrest, indicating its potential as a therapeutic agent in cancer treatment .
- Mechanistic Insights : Research has provided insights into how this compound interacts with specific enzymes involved in cellular growth regulation. For instance, its ability to inhibit benzoate suggests potential interactions with other critical metabolic pathways in cancer cells .
- Structural Modifications : The compound's structure allows for various modifications that could enhance its efficacy and specificity against different cancers, making it a promising lead compound for drug development in oncology .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-aminopiperidine-2,6-dione hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for procedures generating dust or aerosols .
- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Spill Management : Contain spills using inert absorbents (e.g., vermiculite), avoid dust generation, and dispose of waste in accordance with institutional hazardous material guidelines .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
- Reagent Selection : Use coupling agents like EDC·HCl and HOBt with DIPEA as a base in DMF for amide bond formation, achieving yields of 35–74% .
- Purification : Employ column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from methanol/water mixtures to isolate the hydrochloride salt .
- Scale-Up Considerations : Monitor reaction temperature and stoichiometry to avoid exothermic side reactions. Pilot small-scale reactions (<1 mmol) before scaling .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR in DMSO-d6 to confirm the piperidine ring structure and amine proton environments. The hydrochloride salt may show broad peaks due to hygroscopicity .
- Mass Spectrometry : ESI-MS in positive ion mode can detect the molecular ion peak (e.g., [M+H]) and confirm purity .
- Elemental Analysis : Validate chloride content via titration or ion chromatography to ensure a 1:1 stoichiometry with the amine .
Advanced Research Questions
Q. How can contradictory data on the stability of this compound under varying pH conditions be resolved?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in buffered solutions (pH 1–12). Monitor degradation products via HPLC-MS .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under standard storage conditions. For example, if degradation at pH 7 follows first-order kinetics, calculate (time to 90% potency) .
- Contradiction Resolution : Compare findings with structurally similar compounds (e.g., dexrazoxane HCl, which degrades via ring-opening under acidic conditions) to identify shared degradation pathways .
Q. What strategies can be employed to enhance the solubility of this compound in aqueous media for in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤10% v/v) or PEG-400 to increase solubility without denaturing proteins in biological assays .
- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 3–4) to protonate the amine group and improve aqueous solubility .
- Cyclodextrin Complexation : Test β-cyclodextrin or HP-β-CD inclusion complexes to enhance solubility while maintaining bioactivity .
Q. How can researchers address discrepancies in reported biological activity of 4-aminopiperidine-2,6-dione derivatives?
- Methodological Answer :
- Bioassay Standardization : Use reference standards (e.g., USP/EP impurity standards) to validate assay reproducibility. For example, compare IC values across multiple cell lines .
- Structural Confirmation : Ensure synthesized derivatives are characterized via X-ray crystallography to rule out stereochemical variations impacting activity .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., thalidomide analogs) to identify trends in structure-activity relationships (SAR) .
Properties
IUPAC Name |
4-aminopiperidine-2,6-dione;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c6-3-1-4(8)7-5(9)2-3;/h3H,1-2,6H2,(H,7,8,9);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMYRXMKNMXTDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1957235-82-3 | |
Record name | 4-aminopiperidine-2,6-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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